molecular formula C16H23N7O2 B2568891 ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate CAS No. 1334376-66-7

ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate

Cat. No.: B2568891
CAS No.: 1334376-66-7
M. Wt: 345.407
InChI Key: VORBZTJZEIAXPL-UHFFFAOYSA-N
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Description

Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a pyrrolidine ring at position 7 and a piperidine-3-carboxylate moiety at position 3. This structure combines nitrogen-rich aromatic systems with aliphatic substituents, making it a candidate for pharmaceutical or agrochemical applications. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies.

Properties

IUPAC Name

ethyl 1-(7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-2-25-15(24)11-6-5-9-23(10-11)16-17-13-12(19-21-20-13)14(18-16)22-7-3-4-8-22/h11H,2-10H2,1H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORBZTJZEIAXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The structural components of this molecule, particularly the pyrrolidine and triazole rings, suggest a diverse range of interactions with biological targets, which could lead to various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features several notable structural elements:

  • Pyrrolidine Ring : Known for its role in enhancing the binding affinity to various biological targets.
  • Triazole Ring : Often involved in bioactive compounds due to its ability to form hydrogen bonds and engage in π-stacking interactions.
  • Piperidine Moiety : Contributes to the overall pharmacokinetic properties of the molecule.

Molecular Formula

The molecular formula for this compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.

  • Target Interactions : The triazole and pyrrolidine components allow for effective binding to various targets such as kinases and G-protein coupled receptors (GPCRs).
  • Signal Transduction Modulation : By modulating pathways like PI3K/Akt and MAPK signaling, this compound can influence cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antibacterial Properties : It has shown potential against various strains of bacteria, including drug-resistant Staphylococcus aureus.
  • CNS Activity : The piperidine structure may confer neuroactive properties, making it a candidate for further exploration in treating neurological disorders.

Case Studies

Several studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

StudyCompoundBiological ActivityFindings
22hAntibacterialEffective against MRSA with MIC values as low as 16 μM.
Dihydropyrimidine derivativesCytotoxicityDemonstrated significant cytotoxic effects in vitro against cancer cell lines.
AlpelisibAntitumorInhibits PI3Kα leading to reduced tumor growth in xenograft models.

Research Findings

Recent studies have focused on synthesizing derivatives of similar structures to evaluate their biological activities further. For instance:

  • A series of pyrrolidine-containing compounds were tested for their inhibitory activities against inorganic pyrophosphatases (PPases), leading to promising results against Mycobacterium tuberculosis and other bacterial strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The presence of ester groups may enhance oral bioavailability.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes; thus interactions with other drugs should be evaluated.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a triazole-pyrimidine framework linked to a piperidine moiety. Its molecular formula is C₁₄H₁₈N₄O₂, with a molecular weight of approximately 286.32 g/mol. The presence of the pyrrolidine and piperidine rings suggests potential interactions with biological targets through various mechanisms.

Anticancer Properties

Research indicates that compounds with triazole and pyrimidine structures exhibit anticancer activities. Ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study conducted on MDA-MB-453 breast cancer cells demonstrated that derivatives of triazole-pyrimidine compounds exhibited selective antiproliferative effects, with some compounds showing GI50 values below 40 μM . The compound's structural modifications could enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Research Findings:
In vitro studies have shown that similar triazole derivatives can significantly reduce inflammatory markers in cellular models of inflammation. The anti-inflammatory action is hypothesized to stem from the inhibition of COX-II activity, which is implicated in various inflammatory diseases .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Cancer Treatment: As an anticancer agent targeting specific pathways in tumor cells.
  • Anti-inflammatory Therapy: For conditions such as arthritis or chronic inflammatory diseases where COX inhibition is beneficial.
  • Neurological Disorders: Preliminary studies suggest potential neuroprotective effects due to modulation of signaling pathways involved in neuroinflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate

This compound (CAS 1823515-68-9) shares the triazolopyrimidine backbone but differs in substituents:

  • Position 3 : Ethyl group (vs. hydrogen in the target compound).
  • Position 7 : Ethyl carboxylate (vs. pyrrolidine in the target compound).
  • Position 5: No substituent (vs. piperidine-3-carboxylate in the target compound).
Property Target Compound Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate
Molecular Formula C₁₈H₂₅N₇O₂ (estimated) C₉H₁₁N₅O₂
Molecular Weight ~395.45 g/mol (estimated) 221.22 g/mol
Key Substituents Pyrrolidin-1-yl (position 7), piperidine-3-carboxylate (position 5) Ethyl (position 3), ethyl carboxylate (position 7)
Reported Purity Not available 95%
Potential Applications Hypothesized kinase inhibition or receptor modulation (based on structural analogs) Intermediate for pharmaceuticals or agrochemicals

Functional Implications

  • Pyrrolidine vs. This could improve target affinity or solubility.
  • Piperidine-3-carboxylate : This group adds steric bulk and a charged carboxylate, which may influence pharmacokinetics (e.g., membrane permeability or metabolic stability) compared to unsubstituted analogs.

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or physicochemical data for the target compound were found in the provided evidence. Comparisons are based on structural extrapolation and analog properties.
  • Commercial Relevance : Companies like Hairuichem specialize in custom synthesis of triazolopyrimidine intermediates, indicating feasibility for scaled production of the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and coupling with substituted piperidines. Key steps include:

  • Cyclocondensation : Use of reagents like ammonium acetate in refluxing ethanol to form the triazolo-pyrimidine scaffold .
  • Coupling Reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to introduce pyrrolidine and piperidine moieties .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. dichloromethane), temperature control (60–80°C), and catalyst loading (e.g., 5–10 mol% Pd/C) to minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in DMSO-d6_6 ) to verify substituent positions and stereochemistry .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What are the common impurities generated during synthesis, and how are they identified?

  • Methodological Answer :

  • Byproducts : Unreacted intermediates (e.g., triazolo-pyrimidine precursors) or de-esterified carboxylic acids.
  • Detection : LC-MS for mass-based identification; comparative TLC against known standards .
  • Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidin-1-yl substitution) influence the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace pyrrolidine with azetidine or morpholine to test steric/electronic effects on enzyme inhibition.
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KdK_d) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., kinase domains) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (hepatic microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Formulation Adjustments : Use of liposomal encapsulation or PEGylation to enhance bioavailability .
  • Dose-Response Studies : Establish optimal dosing regimens in animal models to align with in vitro IC50_{50} values .

Q. How does the triazolo-pyrimidine core contribute to the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : The fused triazole ring resists oxidative degradation (CYP450 enzymes), enhancing half-life.
  • Permeability : LogP calculations (e.g., XLogP3 ≈ 3.1) predict moderate blood-brain barrier penetration .
  • In Silico ADME : Tools like SwissADME to simulate absorption/distribution parameters .

Q. Which computational methods effectively predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over time .
  • Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor binding to guide analog design .
  • Pharmacophore Modeling : MOE or Schrödinger Suite to identify critical interaction motifs (e.g., hydrogen bonds with kinase ATP pockets) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SD for biological activity .
  • Contradictory Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of outliers; cross-validate with orthogonal assays (e.g., Western blot vs. ELISA) .

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